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Introduction to SPAAC and Azide-PEG6-Tos

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. It

enables the specific formation of a stable 1,2,3-triazole linkage between an azide and a strained cyclooctyne

without the need for a cytotoxic copper catalyst [1] [2]. This reaction is highly valued for its efficiency under

physiological conditions (e.g., at room temperature and physiological pH), making it ideal for modifying

biomolecules like proteins, glycans, and lipids in living cells, as well as for developing diagnostics and

therapeutics [1] [3] [4].

Azide-PEG6-Tos (CAS: 906007-10-1) is a bifunctional reagent that contains a terminal azide group (N₃) on

one end and a toluenesulfonate (tosylate, Tos) leaving group on the other, connected by a hexaethylene

glycol (PEG6) spacer [5]. The PEG spacer significantly increases the solubility of the molecule and any

resulting conjugates in aqueous media, which is crucial for biological applications [6]. The tosylate group is

an excellent leaving group for nucleophilic substitution reactions (e.g., with amines or thiols), allowing you

to introduce the azide handle onto target molecules. This azide can subsequently undergo a SPAAC reaction

with cyclooctynes.

The following diagram illustrates the general workflow for using Azide-PEG6-Tos in a two-step

bioconjugation strategy.
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Step 1: Nucleophilic Substitution

Azide-Functionalized Molecule

    Introduces Bioorthogonal Handle

Molecule of Interest
(e.g., with amine group) Azide-PEG6-Tos

Step 2: SPAAC Reaction

    Copper-Free Click Chemistry

Final Bioconjugate
(Stable Triazole Linkage)

    Copper-Free Click Chemistry

Cyclooctyne Probe
(e.g., DBCO, BCN)
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SPAAC Reaction Kinetics and Reagent Selection

The reaction rate of SPAAC is influenced by the structure of both the cyclooctyne and the azide.

Understanding these factors is key to experimental design.

Kinetics of Different Cyclooctynes The table below summarizes the second-order rate constants for various

cyclooctynes reacting with benzyl azide, highlighting how structural modifications enhance reactivity [1].
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Cyclooctyne Key Structural Feature
Rate Constant (M⁻¹s⁻¹) with Benzyl
Azide

DIBO (3) Basic dibenzocyclooctynol

structure

0.0567 ± 0.0027

DIBO Carbamate
(9)

Alcohol converted to carbamate 0.0696 ± 0.0019

DIBO Ketone (11) Alcohol oxidized to ketone 0.2590 ± 0.0067

DIBO Oxime (12) Ketone converted to oxime 0.0611 ± 0.0035

The notable rate enhancement in the ketone derivative (11) is attributed to a small conformational change in

the cyclooctyne ring that further reduces the distortion energy required to reach the transition state [1].

Chemoselectivity of Azide Substrates The steric nature of the azide significantly impacts its reactivity with

sterically demanding cyclooctynes like ADIBO (Azadibenzocyclooctyne), but has minimal effect with less

sterically hindered cyclooctynes like BCN (Bicyclo[6.1.0]nonyne) [2]. This property can be exploited for

semiorthogonal dual-labeling strategies.

Azide Type Example
Rate Constant with BCN
(M⁻¹s⁻¹)

Rate Constant with ADIBO
(M⁻¹s⁻¹)

Primary Azide 2-azidoethanol (3) 0.024 0.90

Secondary
Azide

2-azidopropanol (4) 0.012 0.25

Tertiary Azide 2-azido-2-

methylpropanol (5)

0.022 4.7 × 10⁻⁶

The drastically lower reactivity of tertiary azides with ADIBO is due to strongly destabilizing steric (Pauli)

repulsions in the transition state, as revealed by computational studies [2].
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Application Note: Site-Specific Antibody Fragment
Labeling

This protocol details the site-specific conjugation of a fluorescent probe to an antibody fragment using

SPAAC, adapted from a established method [7]. The strategy involves genetically incorporating an azide-

containing unnatural amino acid, followed by a cyclooctyne coupling reaction.

Workflow for Site-Specific Antibody Labeling
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1. Plasmid Construction

pEVOL-AFRS Plasmid:
Encodes evolved tRNA/aaRS

for p-Azidophenylalanine (AF)

pBAD-HerFab-TAG Plasmid:
Encodes antibody fragment
with amber (TAG) codon

2. Co-transformation
into E. coli

3. Protein Expression &
Unnatural Amino Acid

Incorporation

HerFab-L177AF:
Antibody fragment containing

site-specific azide handle

Induction with Arabinose

4. Protein Purification
via Ni-NTA Chromatography

5. SPAAC Conjugation with
Cyclooctyne Probe

6. Purification & Analysis
of Labeled Protein

Cy5.5-ADIBO
(Fluorescent Probe)
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Labeled HerFab:
Site-specifically conjugated

with Cy5.5

Click to download full resolution via product page

Materials

Plasmids: pBAD-HerFab-L177TAG (for antibody expression) and pEVOL-AFRS (for incorporating p-
Azidophenylalanine, AF) [7].

Bacterial Strain: E. coli DH10β.
Chemicals: p-Azidophenylalanine (AF), Ampicillin, Chloramphenicol, L-Arabinose.

Buffers: Periplasmic Lysis, Wash, and Elution Buffers.
SPAAC Reagent: Cy5.5-ADIBO (or other cyclooctyne-probe conjugates like DIFO or BCN).

Equipment: Electroporator, Centrifuge, Ni-NTA Resin, Centrifugal Filter Units, SDS-PAGE Setup.

Step-by-Step Protocol

Cell Preparation and Transformation

Co-transform the pBAD-HerFab-L177TAG and pEVOL-AFRS plasmids into E. coli DH10β cells

via electroporation (settings: 25 µF, 2.5 kV for 0.1 cm cuvettes) [7].
Immediately recover cells in 1 mL SOC medium with shaking at 37°C for 1 hour.

Spread the transformation culture on LB agar plates containing 100 µg/mL ampicillin and 35
µg/mL chloramphenicol. Incubate at 37°C for 12-16 hours.

Protein Expression with Unnatural Amino Acid

Inoculate a single colony into 5 mL LB medium with antibiotics. Grow at 37°C for 12 hours
(primary culture).

Transfer 5 mL of the primary culture into 200 mL of fresh LB medium with ampicillin (100
µg/mL) and 1 mM AF.

Incubate at 37°C with shaking until the culture reaches the log-phase (OD₅₅₀ ≈ 0.8).
Induce protein expression by adding L-arabinose to a final concentration of 16 mM. Incubate for

12 hours at 30°C with shaking.
Harvest the cells by centrifugation at 11,000 × g for 5 min. Freeze the pellet at -20°C.

Purification of Azide-Modified Antibody (HerFab-L177AF)

Thaw and resuspend the cell pellet in 20 mL Periplasmic Lysis Buffer. Incubate at 37°C for 1
hour.
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Centrifuge the lysate at 18,000 × g at 4°C for 15 min. Collect the supernatant.

Add 400 µL of Ni-NTA resin suspension to the supernatant. Mix gently at 4°C for 1 hour.
Load the resin into a column and wash with 3 × 5 mL Wash Buffer.

Elute the target HerFab-L177AF protein with 300 µL Elution Buffer.
Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm (using an extinction coefficient of 75,866 M⁻¹cm⁻¹ for HerFab-L177AF) [7].

SPAAC Conjugation Reaction

To a solution of HerFab-L177AF (10 µM final concentration) in phosphate buffer (10 mM

Na₂HPO₄, pH 7.0, 100 mM NaCl), add Cy5.5-ADIBO (200 µM final concentration) [7].
Allow the reaction to proceed for 6 hours at 37°C. Protect the reaction from light if using a light-

sensitive probe.
Purify the conjugated antibody using a centrifugal filter spin column (14,000 × g, 15 min) or

dialysis against the same phosphate buffer.
Analyze the success of the labeling by SDS-PAGE with fluorescence scanning.

Advanced Monitoring: SPAAC Kinetics in Complex
Environments

For precise kinetic analysis of SPAAC reactions, even in biologically relevant media, inline Attenuated

Total Reflection Infrared (ATR-IR) Spectroscopy is a powerful method [8] [9].

Principle: This technique directly monitors the consumption of the azide reactant by tracking the
characteristic azide absorption band at around 2100 cm⁻¹ [8].

Advantages over NMR: It allows for live monitoring in a wide range of solvents, including pure water
and complex biological fluids like human blood plasma, with full temperature control and in small

reaction volumes (as low as 0.5 mL) [8].
Protocol Summary:

Equilibrate an azide solution (e.g., 2-azidoethanol) in the chosen solvent (water, plasma, etc.) in
a temperature-controlled reaction flask with the ATR-IR probe immersed.

Add a concentrated solution of cyclooctyne to initiate the reaction.
Record consecutive IR scans at defined intervals (e.g., 15-60 seconds).

Analyze the decay of the azide peak height over time to determine the pseudo-first-order and
subsequently the bimolecular rate constant [8].

Experimental Design Considerations
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Cyclooctyne Selection: For fast kinetics, consider DIBO ketone or DIFO derivatives. For minimal

steric interference with tertiary azides or in dual-labeling experiments, BCN is preferable [1] [2].
Handling Azides: Organic azides should be handled with appropriate safety precautions in a fume

hood.
Probe Stability: Many fluorescent dyes are light-sensitive; conjugation and purification steps should

be performed in low-light conditions.
Characterization: Always verify the identity and purity of your final conjugates using analytical

techniques such as HPLC, MS, and SDS-PAGE.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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